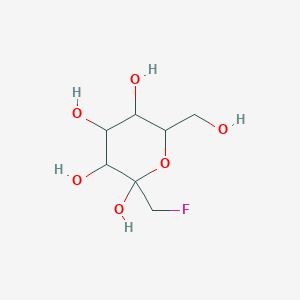
2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a chemical compound with the molecular formula C6H11FO5 This compound is characterized by the presence of a fluoromethyl group and a hydroxymethyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluoromethyl precursors and hydroxymethyl precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products.
Substitution: The fluoromethyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and other interactions with biomolecules, while the hydroxymethyl group can undergo metabolic transformations. These interactions and transformations contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)oxane-2,3,4,5-tetrol: This compound lacks the fluoromethyl group and has different chemical properties and reactivity.
2-(Chloromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar to the target compound but with a chloromethyl group instead of a fluoromethyl group.
2-(Bromomethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Contains a bromomethyl group, leading to different reactivity and applications.
Uniqueness
2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom’s electronegativity and small size contribute to the compound’s unique behavior in chemical and biological systems.
Properties
Molecular Formula |
C7H13FO6 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H13FO6/c8-2-7(13)6(12)5(11)4(10)3(1-9)14-7/h3-6,9-13H,1-2H2 |
InChI Key |
WPIQISZVEADZMX-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)(CF)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



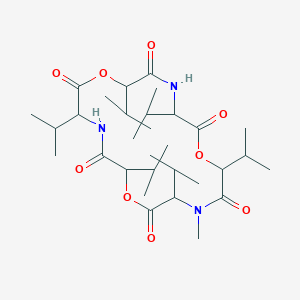
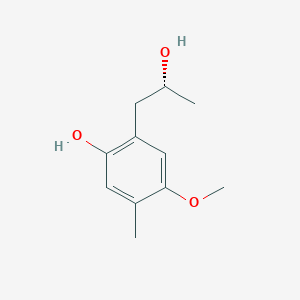
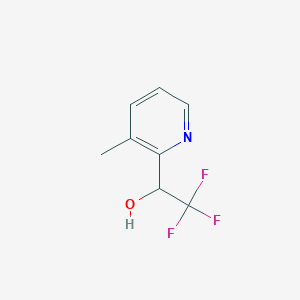
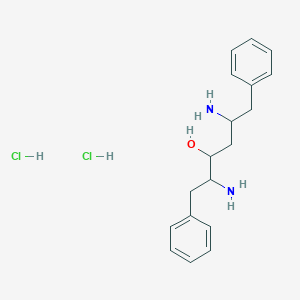
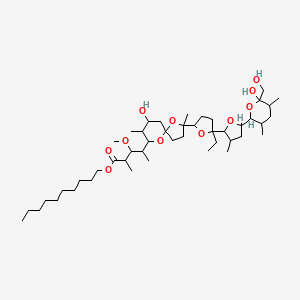
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)
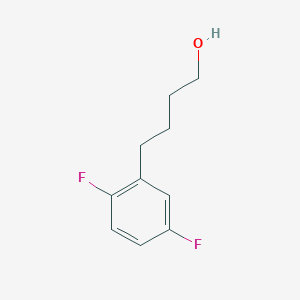

![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)


